4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Descripción general

Descripción

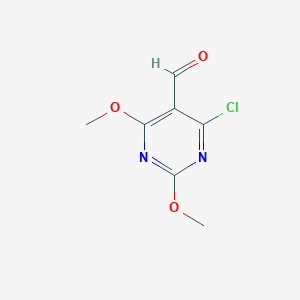

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7ClN2O3 It is characterized by a pyrimidine ring substituted with chlorine, methoxy groups, and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,6-dimethoxypyrimidine.

Chlorination: The pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.

Formylation: The formylation of the chlorinated intermediate is achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like triethylamine (Et3N).

Major Products Formed:

Oxidation: 4-Chloro-2,6-dimethoxypyrimidine-5-carboxylic acid.

Reduction: 4-Chloro-2,6-dimethoxypyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

CDMP serves as a crucial building block in the synthesis of pharmaceutical compounds targeting pyrimidine-based pathways. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties.

- Case Study : Research has shown that derivatives of CDMP exhibit antimicrobial and anticancer activities. For instance, modifications to the aldehyde group can lead to compounds that inhibit key enzymes involved in cancer cell proliferation .

Organic Synthesis

In organic chemistry, CDMP is utilized as an intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile reagent.

| Reaction Type | Products | Conditions |

|---|---|---|

| Oxidation | 4-Chloro-2,6-dimethoxypyrimidine-5-carboxylic acid | KMnO |

| Reduction | 4-Chloro-2,6-dimethoxypyrimidine-5-methanol | NaBH |

| Substitution | Various substituted pyrimidines | Nucleophiles (amines, thiols) |

Biological Studies

CDMP has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that CDMP demonstrates significant antibacterial properties against pathogens such as E. coli and S. aureus. The mechanism involves inhibition of cell wall synthesis .

| Activity | Target Organisms | Inhibition Mechanism |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Inhibition of cell wall synthesis |

| Antifungal | C. albicans | Disruption of membrane integrity |

- Anti-inflammatory Effects : CDMP has shown potential as a COX inhibitor, comparable to established anti-inflammatory drugs like celecoxib. In vitro studies revealed significant inhibition of COX-2 activity .

| Compound | IC (µM) | Target |

|---|---|---|

| CDMP | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

- Anticancer Properties : Emerging evidence suggests that CDMP may induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further cancer research .

Industrial Applications

CDMP is also employed in the production of agrochemicals and dyes due to its reactive nature and ability to form various derivatives that are useful in these sectors .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors involved in pyrimidine metabolism. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparación Con Compuestos Similares

2-Chloro-4,6-dimethoxypyrimidine: Similar structure but lacks the aldehyde group, making it less reactive in certain synthetic applications.

4-Chloro-2,6-dimethoxypyrimidine-5-methanol: The reduced form of the aldehyde, used in different synthetic contexts.

4-Chloro-2,6-dimethoxypyrimidine-5-carboxylic acid: The oxidized form, which has different chemical properties and applications.

Uniqueness: 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is unique due to the presence of both the chlorine and aldehyde functional groups, which provide versatility in chemical reactions and potential biological activities. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (CDMP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an aldehyde functional group, which may enhance its reactivity with biological molecules, potentially leading to various therapeutic applications. This article explores the biological activity of CDMP, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

CDMP is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 203.62 g/mol

- CAS Number : 134221-52-6

The presence of chlorine and methoxy groups in its structure contributes to its unique biological properties.

The biological activity of CDMP is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of metabolic pathways.

Antimicrobial Activity

CDMP has shown promising antimicrobial properties. Research indicates that compounds with similar pyrimidine structures often exhibit significant antibacterial and antifungal activities. The mechanism involves the inhibition of key enzymes or disruption of cellular processes in microbial pathogens.

| Activity | Target Organisms | Inhibition Mechanism |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Inhibition of cell wall synthesis |

| Antifungal | C. albicans | Disruption of membrane integrity |

Anti-inflammatory Effects

Studies have demonstrated that CDMP can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structure suggests it may act similarly to known COX inhibitors like celecoxib.

- In Vitro Studies : CDMP exhibited significant inhibition of COX-2 activity with an IC value comparable to standard anti-inflammatory drugs.

| Compound | IC (µM) | Target |

|---|---|---|

| CDMP | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Anticancer Properties

Emerging evidence suggests that CDMP may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Case Study : In a study involving various cancer cell lines, CDMP demonstrated cytotoxic effects, leading to increased apoptosis markers compared to untreated controls.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of CDMP against multi-drug resistant strains of E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, administration of CDMP resulted in a marked reduction in swelling compared to control groups, suggesting effective anti-inflammatory properties.

- Anticancer Activity : In vitro assays on human cancer cell lines revealed that CDMP inhibited cell proliferation significantly at concentrations above 5 µM, with observed morphological changes indicative of apoptosis.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. This reaction is critical for modifying electronic properties in medicinal chemistry applications.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic pH | 4-Chloro-2,6-dimethoxypyrimidine-5-carboxylic acid | 78% | |

| CrO₃ | Aqueous H₂SO₄ | Same as above | 65% |

Key Findings :

-

Potassium permanganate in acidic media provides higher yields than chromium trioxide .

-

Reaction progress is monitored via TLC until aldehyde signals disappear .

Reduction Reactions

The aldehyde moiety can be selectively reduced to a primary alcohol without affecting the chloro substituent.

| Reducing Agent | Solvent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH | 4-Chloro-2,6-dimethoxypyrimidine-5-methanol | 2 hr | |

| LiAlH₄ | THF | Same as above | 45 min |

Mechanistic Insight :

-

Sodium borohydride operates via nucleophilic attack at the carbonyl carbon .

-

Lithium aluminum hydride requires anhydrous conditions to prevent decomposition .

Nucleophilic Substitution

The 4-chloro group participates in SNAr reactions with various nucleophiles:

| Nucleophile | Base | Product Class | Temperature | Reference |

|---|---|---|---|---|

| R-NH₂ | Et₃N | 4-Amino-2,6-dimethoxypyrimidine-5-carbaldehydes | 60°C | |

| R-SH | K₂CO₃ | 4-Thioether derivatives | 80°C |

Experimental Observations :

-

Amine substitutions proceed faster in polar aprotic solvents (DMF/DMSO) .

-

Thiol substitutions require elevated temperatures for complete conversion .

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines, enabling bioconjugation applications.

| Amine Type | Catalyst | Application Context | Reference |

|---|---|---|---|

| Lysine residues | None | MR1 protein ligand design | |

| Hydrazines | AcOH | Hydrazone derivatives |

Biological Relevance :

-

Schiff base formation with lysine K43 in MR1 proteins enables immune-modulating activity .

-

Hydrazone derivatives show enhanced stability compared to free aldehydes .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions | Byproducts Observed |

|---|---|---|---|

| C5-Aldehyde | High | Oxidation, Reduction, Condensation | Over-oxidation to COOH (5-8%) |

| C4-Cl | Moderate | Nucleophilic substitution | Dimethoxy ring opening (<2%) |

Mechanistic Considerations

-

Aldehyde Reactivity : Enhanced electrophilicity due to electron-withdrawing methoxy groups at C2 and C6 .

-

Chloro Substituent : Activation by ortho-methoxy groups facilitates nucleophilic displacement .

-

Steric Effects : Dimethoxy groups at C2/C6 restrict rotation, favoring planar transition states in substitutions .

This compound's dual functionality enables its use as a key intermediate in pharmaceuticals and materials science. Recent studies highlight its role in developing MR1-restricted T cell activators through strategic Schiff base formations .

Propiedades

IUPAC Name |

4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUIGOHQLMJUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.